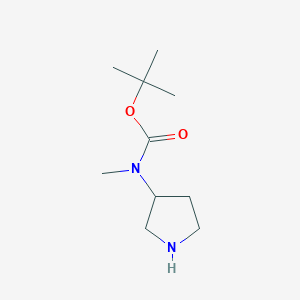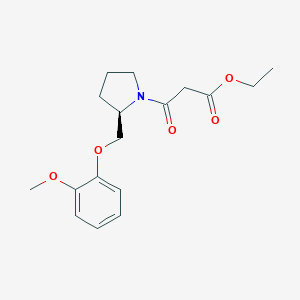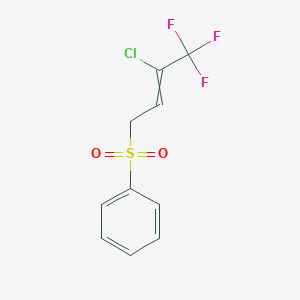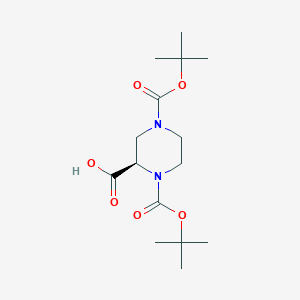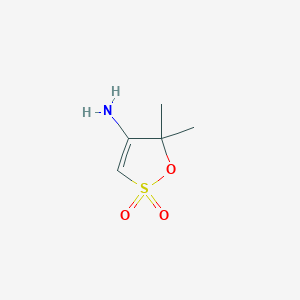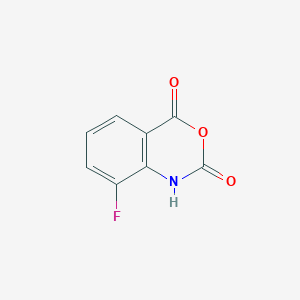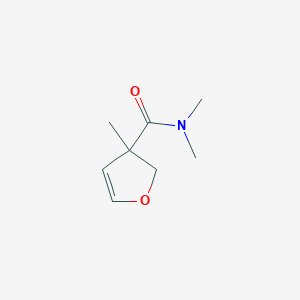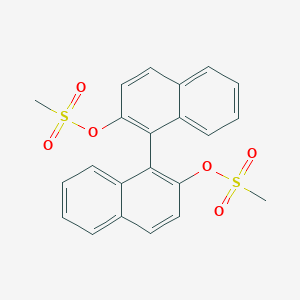![molecular formula C17H28O7 B065551 (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol CAS No. 161003-28-7](/img/structure/B65551.png)
(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol, also known as TOTDO, is a synthetic molecule with potential applications in scientific research. TOTDO is a bicyclic compound that contains a unique combination of oxygen and carbon atoms, which makes it an interesting candidate for further study.
作用機序
The mechanism of action of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a hydrophobic molecule that can partition into the hydrophobic core of the membrane. It has been shown to affect the fluidity and order of the lipid bilayer, which can have an impact on the function of membrane proteins and the overall membrane structure.
生化学的および生理学的効果
The biochemical and physiological effects of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol are not well characterized, but it has been shown to have an impact on the properties of lipid membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has been shown to affect the diffusion of lipids in model membranes and to alter the morphology of bacterial membranes. It has also been shown to interact with antimicrobial peptides and affect their activity against bacteria.
実験室実験の利点と制限
The advantages of using (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol in lab experiments include its fluorescent properties, which allow for visualization of lipid membranes, and its potential as a probe for studying the interaction of molecules with biological membranes. However, the synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is also a relatively new molecule, and its properties and applications are still being explored.
将来の方向性
There are several future directions for the study of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol. One direction is to investigate its interaction with other molecules, such as proteins and peptides, and to explore its potential as a tool for studying membrane-protein interactions. Another direction is to investigate its potential as a therapeutic agent for treating bacterial infections or other diseases that involve membrane disruption. Additionally, the synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol could be optimized to improve the yield and purity of the final product and to reduce the complexity of the synthesis process.
合成法
The synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol involves a multistep process that starts with the reaction of 2,3-epoxy-1-propanol with 2-methyl-2-butanol in the presence of a strong acid catalyst. This reaction forms the intermediate product, 2-(2-methyl-2-butanyloxy)propan-1-ol. The intermediate is then reacted with paraformaldehyde in the presence of a Lewis acid catalyst to form the bicyclic compound (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol. The synthesis of (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield and purity of the final product.
科学的研究の応用
(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has potential applications in scientific research as a probe for studying the interaction of molecules with biological membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol is a fluorescent molecule that can be used to visualize the distribution and dynamics of lipids in cell membranes. It has been used to study the effect of cholesterol on the lateral diffusion of lipids in model membranes. (1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol has also been used to investigate the interaction of antimicrobial peptides with bacterial membranes.
特性
CAS番号 |
161003-28-7 |
|---|---|
製品名 |
(1S,3S,7R,9S)-5,5,11,11-Tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |
分子式 |
C17H28O7 |
分子量 |
344.4 g/mol |
IUPAC名 |
(1S,3S,7R,9S)-5,5,11,11-tetramethyl-8-(oxan-2-yloxy)-4,6,10,12-tetraoxatricyclo[7.3.0.03,7]dodecan-2-ol |
InChI |
InChI=1S/C17H28O7/c1-16(2)21-11-10(18)12-15(24-17(3,4)22-12)13(14(11)23-16)20-9-7-5-6-8-19-9/h9-15,18H,5-8H2,1-4H3/t9?,10?,11-,12-,13?,14-,15+/m0/s1 |
InChIキー |
RBMFKHVXPPMSDD-PEZMKDCLSA-N |
異性体SMILES |
CC1(O[C@@H]2[C@@H](O1)C([C@@H]3[C@H](C2O)OC(O3)(C)C)OC4CCCCO4)C |
SMILES |
CC1(OC2C(C3C(C(C2O1)OC4CCCCO4)OC(O3)(C)C)O)C |
正規SMILES |
CC1(OC2C(C3C(C(C2O1)OC4CCCCO4)OC(O3)(C)C)O)C |
同義語 |
2,3:5,6-DI-O-ISOPROPYLIDENE-4-(TETRAHYDROPYRAN-2-YL)-MYO-INOSITOL |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



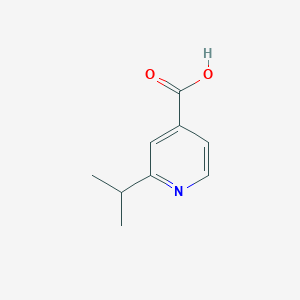
![Tetrakis[3,5-bis(trifluoromethyl)phenyl]boranuide;tetrapentylazanium](/img/structure/B65473.png)
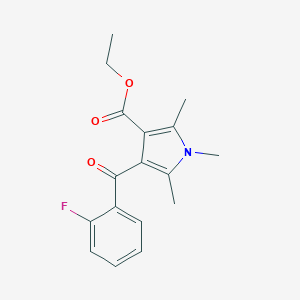
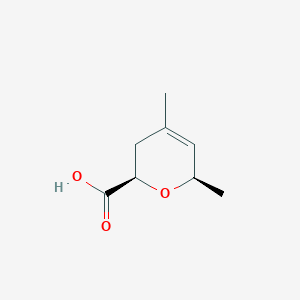
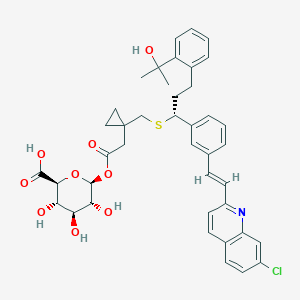
![Bicyclo[2.2.1]hepta-2,5-diene-2-carboxylic acid, 3-(chlorocarbonyl)-, methyl ester (9CI)](/img/structure/B65482.png)
